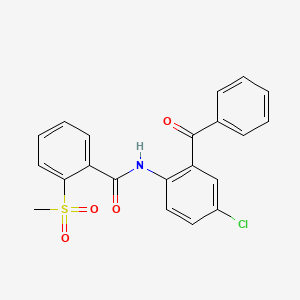

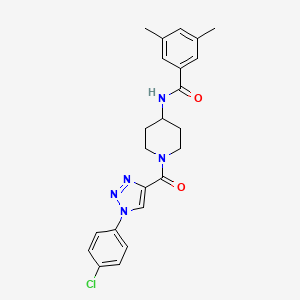

![molecular formula C16H15F2NO3 B2851127 3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid CAS No. 924876-60-8](/img/structure/B2851127.png)

3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

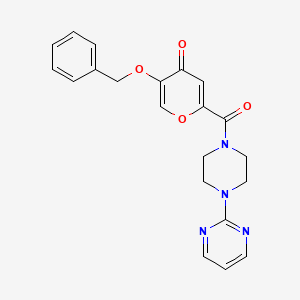

The compound “3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid” is a chemical with the molecular formula C16H15F2NO3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C16H15F2NO3 . It contains 16 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact arrangement of these atoms in space defines the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a predicted melting point of 167.05° C, a predicted boiling point of 444.9° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.54 .科学的研究の応用

Pulmonary Fibrosis Treatment

This compound has been studied for its effects on pulmonary fibrosis , a progressive lung disease. It inhibits the epithelial–mesenchymal transformation (EMT) induced by TGF-β1 in type 2 lung epithelial cells, which is a key process in the development of fibrosis. The compound was shown to reduce the expression of proteins such as α-SMA, vimentin, and collagen I, and increase the expression of E-cadherin, thus attenuating TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

Anti-Fibrotic Mechanism Exploration

Research involving this compound contributes to the understanding of the anti-fibrotic mechanisms at a molecular level. It has been observed to reduce Smad2/3 phosphorylation levels, which play a significant role in the signaling pathway of fibrosis. This insight can lead to the development of new therapeutic targets for treating idiopathic pulmonary fibrosis (IPF) .

EMT Process Inhibition

The compound’s ability to inhibit the EMT process offers a potential therapeutic target for reducing IPF. By preventing the transition of epithelial cells into mesenchymal cells, it helps to maintain the integrity of lung tissue and prevent excessive extracellular matrix deposition .

Lung Function Improvement

In vivo studies have demonstrated that treatment with this compound can improve lung function. This is likely due to its effects on reducing lung inflammation and fibrosis, as well as collagen deposition, which are all factors that contribute to the deterioration of lung function in fibrotic diseases .

Pharmacological Research

The structural motif of the compound, particularly the difluoromethoxy group, is of interest in pharmacological research. It is a key structural motif in active agrochemical and pharmaceutical ingredients, and its synthesis and application are crucial for the development of new drugs .

Molecular Pathology Studies

The compound is also relevant in molecular pathology, where it can be used to study the pathogenesis of diseases at a cellular level. Its effects on cell signaling pathways and gene expression are valuable for understanding disease mechanisms and identifying potential drug targets .

Therapeutic Agent Development

Due to its inhibitory effects on key processes involved in fibrosis, the compound is a candidate for the development of therapeutic agents. Its potential to be used in the treatment of diseases characterized by fibrosis extends beyond pulmonary conditions to other organs affected by fibrotic processes .

Biochemical Research

Lastly, the compound serves as a tool in biochemical research to study the interactions between small molecules and biological systems. Its impact on protein expression and cell transformation provides insights into the biochemical pathways that govern cell behavior and disease progression .

特性

IUPAC Name |

(E)-3-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO3/c1-10-9-12(3-8-15(20)21)11(2)19(10)13-4-6-14(7-5-13)22-16(17)18/h3-9,16H,1-2H3,(H,20,21)/b8-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLRMJXQIFVVOL-FPYGCLRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

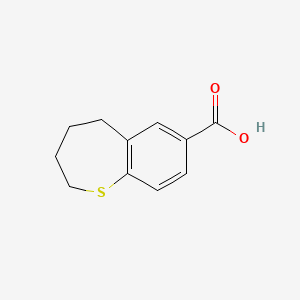

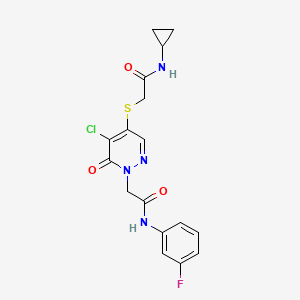

![3-methyl-5-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2851049.png)

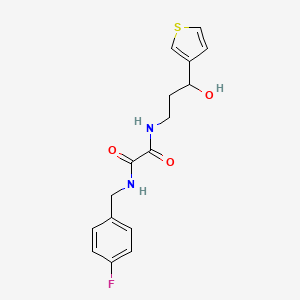

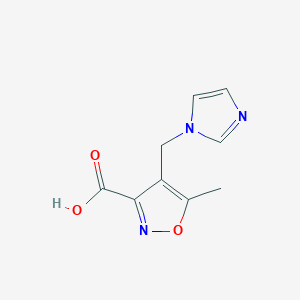

![Ethyl 4,5-dimethyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2851052.png)

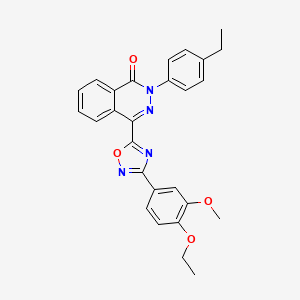

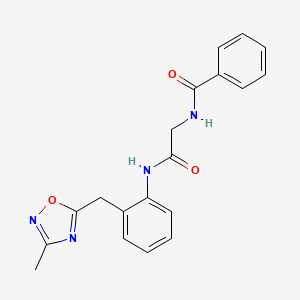

![2-[Acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide](/img/structure/B2851055.png)

![N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2851064.png)